N'-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloropyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloropyridin-2-yl)pivalamide
- N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dimethylmethanimidamide group provides distinct reactivity compared to other similar compounds, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
138888-99-0 |
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Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
N'-(4-chloropyridin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H10ClN3/c1-12(2)6-11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
InChI Key |
RRSZGVMHWHVEBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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